Sulfo-Cy5-acid
Description
Historical Context and Evolution of Cyanine (B1664457) Dyes in Fluorescence Spectroscopy
The lineage of cyanine dyes traces back over a century to their initial synthesis, primarily for enhancing the spectral sensitivity of photographic emulsions, making them panchromatic. wikipedia.org These early applications laid the groundwork for understanding their fundamental photophysical properties. Cyanine dyes belong to the polymethine group, characterized by a conjugated system between two nitrogen atoms, which dictates their strong light absorption and fluorescence capabilities. wikipedia.orgcreative-diagnostics.comlumiprobe.comlumiprobe.comnih.gov Their spectral range spans from the ultraviolet to the near-infrared, with absorption and emission wavelengths tunable by altering the length of the polymethine chain. wikipedia.orgnih.gov
The evolution of cyanine dyes for biological applications gained significant momentum in the 1970s and 1990s. Alan Waggoner, inspired by their use in photography, began systematically modifying cyanine dye structures to improve their suitability for biological labeling. lumiprobe.comfluorofinder.combiotium.com This research led to the development of the widely recognized Cy® dye series, including Cy3 and Cy5, which offered improved brightness, photostability, and a broader emission range extending into the red and near-infrared regions. lumiprobe.combiotium.com These dyes exhibited high extinction coefficients, allowing for sensitive detection even at low concentrations, and their emission maxima in the red region proved advantageous for compatibility with sensitive CCD detectors and for minimizing biological background interference. wikipedia.orgcreative-diagnostics.com The development of these dyes marked a critical step towards more effective visualization and quantification of biomolecules. creative-diagnostics.com
Significance of Sulfonation in Cyanine Dye Design for Biological Applications
The introduction of sulfonate groups (-SO₃⁻) onto the cyanine dye backbone, creating sulfonated variants like Sulfo-Cy5-acid, was a crucial innovation for biological applications. lumiprobe.combiotium.com A primary challenge with early cyanine dyes was their limited water solubility, necessitating the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for labeling biomolecules. creative-diagnostics.comlumiprobe.comlumiprobe.com This requirement could lead to precipitation issues and potential denaturation of sensitive biomolecules. lumiprobe.comlumiprobe.com
Sulfonation significantly enhances the hydrophilicity and water solubility of cyanine dyes. creative-diagnostics.comlumiprobe.combiotium.com This improved solubility allows for labeling in purely aqueous conditions without the need for organic co-solvents, which is particularly beneficial for labeling hydrophilic biomolecules and for applications where organic solvents might be detrimental. creative-diagnostics.comlumiprobe.comlumiprobe.com Furthermore, the presence of negatively charged sulfonate groups can help reduce non-specific binding to biomolecules and mitigate the formation of non-fluorescent dye aggregates (H-aggregates) that can cause self-quenching after conjugation. lumiprobe.combiotium.com This reduction in aggregation leads to brighter and more stable fluorescent conjugates. lumiprobe.combiotium.com The ability to achieve longer emission wavelengths while maintaining good water solubility and reducing quenching makes sulfonated cyanine dyes, such as this compound, highly desirable for advanced bioimaging and sensitive detection assays. biotium.com
Overview of this compound's Role in Modern Molecular and Cellular Probing
This compound is a highly versatile fluorescent dye widely employed in modern academic research for molecular and cellular probing. Its spectral properties, typically exhibiting excitation maxima around 650 nm and emission maxima around 670 nm, place it in the far-red region of the spectrum. creative-diagnostics.com This spectral profile is advantageous for minimizing autofluorescence from biological samples and for deeper tissue penetration in imaging applications. wikipedia.orgcreative-diagnostics.com
The dye's enhanced water solubility due to its sulfonate group makes it ideal for a broad range of bioconjugation strategies, including labeling of antibodies, proteins, peptides, and nucleic acids. creative-diagnostics.comlumiprobe.comlumiprobe.com Researchers utilize this compound in various advanced techniques such as:
Fluorescence Microscopy: For visualizing cellular structures, protein localization, and tracking molecular dynamics within living cells. creative-diagnostics.combiotium.com
Flow Cytometry: For multi-parameter analysis of cells and particles based on their fluorescent properties. wikipedia.orgcreative-diagnostics.com
Microarrays and Biosensors: For high-throughput screening and detection of specific biomolecules. wikipedia.orgcreative-diagnostics.com
Förster Resonance Energy Transfer (FRET) Studies: As a donor or acceptor in FRET pairs to study molecular interactions. wikipedia.org
In Vivo Imaging: Its far-red emission can be beneficial for imaging in living organisms due to reduced light scattering and autofluorescence. creative-diagnostics.com
The dye's high extinction coefficient and good quantum yield contribute to its bright fluorescence, enabling sensitive detection and quantification of biological targets. creative-diagnostics.comlumiprobe.comlumiprobe.com The ability to be chemically modified with reactive groups (e.g., NHS esters, maleimides) further expands its utility for covalent attachment to biomolecules, forming stable and brightly fluorescent conjugates. lumiprobe.com
Table 1: Key Spectral and Application Properties of Cyanine Dyes
| Dye Class | Typical Excitation Max (nm) | Typical Emission Max (nm) | Key Advantage for Biological Applications | Common Applications |
| Cyanine (General) | Varies (UV to IR) | Varies (UV to IR) | High extinction coefficients, tunable spectral properties. | Photography, CD-R/DVD-R media, biological labeling, laser technology, analytical chemistry. wikipedia.orgcreative-diagnostics.comrsc.org |
| Cy5 | ~650 | ~670 | High extinction coefficient, far-red emission, good CCD compatibility. | Nucleic acid labeling, protein labeling, microarray analysis, in vivo imaging. wikipedia.orgcreative-diagnostics.com |
| Sulfo-Cy5 | ~650 | ~670 | Enhanced water solubility, reduced aggregation, improved biocompatibility. | Bioconjugation, labeling of hydrophilic biomolecules, in vivo imaging, aqueous-based assays. creative-diagnostics.comlumiprobe.combiotium.com |
| Thiazole Orange (TO) | 502–510 | Varies | Fluorescence enhancement upon binding to nucleic acids. | DNA/RNA detection, imaging probes for macromolecules, "light-up probes". lumiprobe.comnih.gov |
| Fluorescein (FITC) | ~495 | ~520 | Widely used, established chemistry, bright green fluorescence. | Immunofluorescence, flow cytometry, protein labeling. fluorofinder.comaxispharm.com |
| Rhodamine | Varies | Varies | High fluorescence, good photostability, red-shifted spectra. | Various bioimaging applications, pH-sensitive probes. fluorofinder.combiotium.comangtech.com |
Table 2: Comparison of Sulfonated vs. Non-Sulfonated Cyanine Dyes
| Feature | Non-Sulfonated Cyanine Dyes | Sulfonated Cyanine Dyes (e.g., Sulfo-Cy5) |
| Water Solubility | Low | High |
| Solvent Requirement | Organic co-solvents (DMF/DMSO) often needed | Can be used in purely aqueous conditions |
| Aggregation Tendency | Higher | Lower |
| Biocompatibility | Moderate | Enhanced |
| Labeling of Hydrophilic Biomolecules | More challenging | Ideal |
| Purification by Dialysis (aqueous) | Less efficient | Efficient |
| Spectral Properties | Similar to sulfonated counterparts | Similar to non-sulfonated counterparts |
Compound Name List:
this compound
Cyanine
Cy3
Cy5
Cy5.5
Cy7
Cy7.5
Indocyanine Green (ICG)
Thiazole Orange (TO)
Oxazole Yellow (YO)
Fluorescein
Resorcinphthalein
Rhodamine
TAMRA
ROX
Texas Red
Alexa Fluor (series)
Oregon Green
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H40N2O8S2 |
|---|---|
Molecular Weight |
656.8 g/mol |
IUPAC Name |
(2Z)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C33H40N2O8S2/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43) |
InChI Key |
HPICMEGAGMPYID-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Sulfo Cy5 Acid
Solution-Phase Synthesis Approaches for Sulfo-Cy5-acid
The synthesis of this compound and its derivatives is predominantly achieved through solution-phase chemistry, leveraging established cyanine (B1664457) dye synthesis protocols mdpi.comlumiprobe.com. These methods typically involve the condensation of specific heterocyclic precursors, such as indoleninium salts bearing sulfonate groups, with appropriate linking agents or methine bridge precursors mdpi.comresearchgate.netgoogle.comavantiresearch.com. For instance, the synthesis of Sulfo-Cy5 carboxylic acid 4 has been described via a solution-phase approach, often adapted from methods developed by Waggoner and co-workers mdpi.comspiedigitallibrary.org. This process involves reacting indoleninium salts with malonaldehyde derivatives under controlled conditions, often in solvents like acetic anhydride (B1165640) and pyridine, followed by purification mdpi.com.
Water-soluble cyanine dyes, including Sulfo-Cy5 derivatives, can also be prepared using soluble polymer-supported liquid-phase organic synthesis (LPOS) techniques, where polymers like poly(ethylene glycol) (PEG) serve as soluble supports. This approach can simplify product isolation and purification researchgate.netresearchgate.net. Furthermore, one-pot synthesis strategies have been developed for preparing infrared-absorbing cyanine dyes, minimizing the need for isolating intermediate products, thereby offering a more convenient and economical route google.com.
Solid-Phase Synthesis and Microwave-Assisted Protocols
Solid-phase synthesis methodologies have also been explored for the preparation of cyanine dyes, including pentamethine and water-soluble variants cam.ac.ukacs.orgcapes.gov.bracs.org. These methods often employ a "catch-and-release" strategy, where intermediates are immobilized on a resin (e.g., sulfonyl chloride resin) for activation and subsequent reaction, followed by cleavage from the solid support cam.ac.ukacs.orgcapes.gov.bracs.org. This approach can lead to high purity products without extensive chromatographic separation cam.ac.uk. While microwave-assisted protocols are a common strategy for accelerating organic reactions, their specific application to the synthesis of this compound is less extensively documented in the provided literature compared to solution-phase and solid-phase methods.
Characterization Techniques for Synthesized this compound
Rigorous characterization is essential to confirm the structure, purity, and spectral properties of synthesized this compound. A combination of spectroscopic and spectrometric techniques is routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including proton (¹H) and carbon (¹³C) NMR, is a cornerstone for structural elucidation and purity assessment of this compound mdpi.comresearchgate.netresearchgate.netmdpi.comnih.govantibodies.com. ¹H NMR provides detailed information about the hydrogen atoms in the molecule, their chemical environments, and connectivity, while ¹³C NMR reveals the carbon backbone. For example, ¹H NMR spectra of related sulfo-cyanine dyes typically show characteristic signals corresponding to the protons of the indole (B1671886) rings, the polymethine chain, and the alkyl/sulfoalkyl substituents nih.gov. The use of polymer supports in synthesis can sometimes simplify intermediate characterization by NMR researchgate.netresearchgate.net.
UV-Vis Absorption Spectroscopy
UV-Vis absorption spectroscopy is critical for determining the excitation/absorption maxima (λmax) and molar extinction coefficients (ε) of this compound, which are indicative of its chromophore and concentration in solution mdpi.comavantiresearch.commdpi.comlumiprobe.comacs.orgabcam.comresearchgate.netaxispharm.commedchemexpress.com. This compound typically exhibits strong absorption in the red to near-infrared (NIR) region of the spectrum. Reported absorption maxima vary slightly depending on the solvent and specific derivative, but generally fall within the range of 646–675 nm mdpi.comavantiresearch.commdpi.comlumiprobe.comabcam.comaxispharm.comresearchgate.net. The molar extinction coefficients are characteristically high, often exceeding 100,000 L⋅mol⁻¹⋅cm⁻¹, contributing to the dye's bright fluorescence medchemexpress.com.
Table 1: UV-Vis Absorption Properties of this compound and Related Derivatives
| Compound/Derivative | Solvent | λmax (nm) | log ε (L⋅mol⁻¹⋅cm⁻¹) | ε (L⋅mol⁻¹⋅cm⁻¹) | Reference |
| Sulfo-Cy5 carboxylic acid 4 | PBS (pH 7.4) | 646 | 5.11 | ~128,823 | mdpi.com |
| Sulfo-Cy5 carboxylic acid 1 | Acetonitrile (B52724) | 651 | 4.99 | ~97,724 | mdpi.comresearchgate.net |
| Sulfo-Cy5 NHS ester | Not specified | 646 | - | 271,000 | lumiprobe.com |
| Sulfo-Cy5 carboxylic acid | Not specified | 646 | - | - | abcam.com |
| Sulfo-Cy5.5 carboxylic acid | Not specified | ~675 | - | - | axispharm.com |
| Sulfo-Cy5 free acid | Not specified | 648 | - | - | avantiresearch.com |
Note: Values are presented as reported in the literature. Some sources provide log ε, while others provide ε directly.
Fluorescence Spectroscopy
Fluorescence spectroscopy is employed to determine the emission maxima (λem) and fluorescence quantum yields (ΦF) of this compound, which are crucial parameters for its application as a fluorescent label mdpi.comavantiresearch.commdpi.comantibodies.comlumiprobe.comacs.orgabcam.comaxispharm.commedchemexpress.comresearchgate.netbroadpharm.commedchemexpress.compubcompare.ai. This compound typically emits in the red to NIR region, with emission maxima commonly reported between 661 nm and 694 nm mdpi.comavantiresearch.commdpi.comlumiprobe.comabcam.comaxispharm.comresearchgate.netbroadpharm.com. The fluorescence quantum yields are generally good, contributing to the dye's high sensitivity axispharm.commedchemexpress.com. For example, a relative fluorescence quantum yield of 0.27 was reported for Sulfo-Cy5 carboxylic acid 4 mdpi.com, and a quantum yield of 0.28 for Sulfo-Cy5 NHS ester lumiprobe.com.
Photophysical Properties and Spectroscopic Behavior of Sulfo Cy5 Acid
Absorption and Emission Spectra in Aqueous and Biologically Relevant Media
Sulfo-Cy5-acid displays a narrow absorption band and a sharp emission band, which is a typical feature of cyanine (B1664457) dyes. In aqueous solutions and biologically relevant media such as phosphate-buffered saline (PBS), the absorption maximum (λabs) is consistently observed in the range of 646 nm to 648 nm. researchgate.netantibodies.com The corresponding fluorescence emission maximum (λem) is typically found between 662 nm and 671 nm. researchgate.netantibodies.com
In a study conducted in acetonitrile (B52724), the absorption maximum was recorded at 651 nm with an emission maximum at 672 nm. researchgate.net Another study in PBS at pH 7.4 reported an absorption maximum of 646 nm. researchgate.net This demonstrates a slight dependence of the spectral properties on the solvent environment.
Table 1: Absorption and Emission Maxima of this compound in Different Media
| Medium | Absorption Maximum (λabs) | Emission Maximum (λem) | Stokes Shift (nm) |
|---|---|---|---|
| Aqueous Solution | 646 nm antibodies.com | 662 nm antibodies.com | 16 nm |
| PBS (pH 7.4) | 646 nm researchgate.net | - | - |
| Acetonitrile | 651 nm researchgate.net | 672 nm researchgate.net | 21 nm |
Data compiled from multiple sources. The Stokes shift, which is the difference between the absorption and emission maxima, is relatively small for this compound, a characteristic feature of this class of compounds. researchgate.net
Fluorescence Quantum Yield and Molar Extinction Coefficient Characteristics
This compound is characterized by a high molar extinction coefficient (ε), indicating its efficiency in absorbing light. Reported values for the molar extinction coefficient are typically around 250,000 to 271,000 M-1cm-1. antibodies.comvectorlabs.com This high value contributes to the brightness of the fluorophore.
The fluorescence quantum yield (ΦF), which represents the efficiency of converting absorbed photons into emitted photons, is generally good for this compound. In aqueous solutions, the quantum yield is approximately 0.28. antibodies.com A similar value of 0.2 has been reported for the non-sulfonated Cy5 acid. broadpharm.com Some studies on related water-soluble asymmetric pentamethine cyanine dyes have reported quantum yields of about 0.1 in water. researchgate.net
Table 2: Molar Extinction Coefficient and Fluorescence Quantum Yield of this compound
| Parameter | Value | Medium/Conditions |
|---|---|---|
| Molar Extinction Coefficient (ε) | 271,000 M-1cm-1 antibodies.com | Aqueous Solution |
| Molar Extinction Coefficient (ε) | 250,000 M-1cm-1 vectorlabs.com | Water, DMSO, DMF |
| Fluorescence Quantum Yield (ΦF) | 0.28 antibodies.com | Aqueous Solution |
Fluorescence Lifetime Measurements and Analysis
The fluorescence lifetime (τ) is a critical parameter that describes the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. For the parent compound, Cy5, the fluorescence lifetime is reported to be approximately 1.0 nanosecond (ns) in PBS. ucsd.edu The fluorescence lifetime of cyanine dyes can be influenced by the rigidity of their molecular structure; for instance, Cy5, having a longer and more rigid conjugated system than Cy3, exhibits a longer fluorescence lifetime. researchgate.net
While specific fluorescence lifetime data for this compound across various solvents is not extensively documented in the reviewed literature, studies on other near-infrared cyanine dyes show that the lifetime can vary with the solvent environment. Generally, the fluorescence lifetime of polymethine dyes tends to increase as the solvent polarity decreases. nih.gov For example, the lifetime of Indocyanine Green (ICG) was found to be 0.97 ns in DMSO. nih.gov
Photostability Profiles and Environmental Influences (e.g., pH, solvent polarity, oxygen)
The photostability of a fluorophore is its ability to resist photodegradation upon exposure to light. This compound is known to be a relatively photostable dye. axispharm.com However, like many cyanine dyes, its stability can be influenced by several environmental factors.
pH: The fluorescence of this compound is largely insensitive to pH in the range of 3 to 10, which is a significant advantage for applications in biological systems where pH can vary. aatbio.com
Solvent Polarity: The photostability of cyanine dyes can be solvent-dependent. Studies on novel asymmetric pentamethine cyanine dyes have shown that derivatives with N-sulfo-groups exhibit greater photostability in water compared to those with other substituents. researchgate.net The photodegradation of some cyanine dyes has been observed to follow first-order or zero-order kinetics in acetonitrile. instras.comresearchgate.net
Oxygen: The presence of dissolved oxygen can significantly impact the photostability of cyanine dyes. Photo-oxidation, often mediated by singlet oxygen, is a major pathway for the photodegradation of these dyes. nih.gov The rate of photobleaching is often higher in the presence of oxygen. osti.gov The photodegradation of pentamethine cyanines is generally less pronounced compared to their heptamethine counterparts. nih.gov
Solvatochromic Effects and Spectroscopic Response to Solvent Polarity
Solvatochromism refers to the change in the absorption or emission spectra of a chemical compound with a change in the polarity of the solvent. While this compound is highly soluble in polar solvents like water, DMSO, and DMF, it is practically insoluble in non-polar organic solvents. lumiprobe.com
Research on related water-soluble asymmetric pentamethine cyanine dyes has shown that they exhibit negative solvatochromism. researchgate.net This means that as the polarity of the solvent increases, the absorption and emission maxima shift to shorter wavelengths (a hypsochromic or blue shift). For these asymmetric dyes, the absorption and emission maxima were observed in the range of 647 to 665 nm in various solvents. researchgate.net The spectral properties of this compound in acetonitrile (λabs = 651 nm, λem = 672 nm) compared to aqueous solutions (λabs = 646 nm, λem = 662 nm) suggest a complex dependence on the solvent environment that may not strictly follow a simple solvatochromic trend without further systematic investigation across a wider range of solvents. antibodies.comresearchgate.net
Impact of Sulfonate Groups on Photophysical Properties
The presence of sulfonate groups (–SO3-) in the structure of this compound has a profound impact on its properties.
Solubility: The primary role of the sulfonate groups is to impart high water solubility. lumiprobe.com This is a crucial feature for biological applications, as it allows the dye to be used in aqueous buffers without the need for organic co-solvents, which can be detrimental to the structure and function of biomolecules. aatbio.com
Aggregation: The charged sulfonate groups help to reduce the tendency of the dye molecules to aggregate in aqueous solutions. lumiprobe.com Dye aggregation can lead to fluorescence quenching and the appearance of a blue-shifted absorption band, which is undesirable in most fluorescence-based assays. glenresearch.com
Fluorescence Quenching: By minimizing aggregation, the sulfonate groups help to reduce self-quenching, which can arise from dye-dye interactions at high concentrations or when multiple dye molecules are conjugated to a single biomolecule. apexbt.com
Photostability and Quantum Yield: An increased number of sulfoalkyl groups has been reported to have a positive effect on the fluorescence quantum yields and photostabilities of cyanine dyes, which is largely attributed to the reduced aggregation tendency in aqueous media. researchgate.net
Bioconjugation Strategies and Biomolecule Labeling with Sulfo Cy5 Acid
Amine-Reactive Conjugation via N-Hydroxysuccinimide (NHS) Esters
The most common strategy for labeling biomolecules with Sulfo-Cy5 involves the use of its N-hydroxysuccinimide (NHS) ester derivative. vectorlabs.com The NHS ester is a popular amine-reactive functional group that specifically reacts with primary amines, such as the ε-amine of lysine (B10760008) residues in proteins, to form stable amide bonds. axispharm.combroadpharm.com This method is widely employed for the fluorescent labeling of a variety of biomolecules.
Sulfo-Cy5 NHS ester is frequently used for the labeling of peptides and proteins. vectorlabs.comvectorlabs.com The reaction is typically carried out in a buffer with a pH between 7.2 and 9.0. aatbio.comresearchgate.net The slightly basic conditions are necessary to ensure that the primary amine groups of the protein are deprotonated and thus available for nucleophilic attack on the NHS ester. For optimal labeling, molar ratios of the dye to the protein are empirically determined, with common starting ratios being 5:1, 10:1, 15:1, or 20:1. aatbio.com Over-labeling can potentially affect the biological activity of the protein, while under-labeling may result in insufficient signal. aatbio.com Following the conjugation reaction, unreacted dye is typically removed by size-exclusion chromatography, such as with a Sephadex G-25 column. researchgate.netaatbio.com
| Parameter | Typical Range/Condition | Rationale |
|---|---|---|
| pH | 7.2 - 9.0 | Deprotonation of primary amines for efficient reaction. aatbio.comresearchgate.net |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | To achieve optimal labeling without compromising protein function. aatbio.com |
| Reaction Time | 1 hour | Sufficient time for the conjugation reaction to proceed. aatbio.com |
| Purification Method | Size-Exclusion Chromatography (e.g., Sephadex G-25) | Removal of unreacted dye from the labeled protein. researchgate.netaatbio.com |
Antibody labeling with Sulfo-Cy5 NHS ester follows a similar principle to that of other proteins. lumiprobe.com The primary amine groups on lysine residues are the main targets for conjugation. It is crucial to use antibodies in a buffer free of extraneous primary amines, such as Tris, as these will compete with the antibody for reaction with the NHS ester. aatbio.com Ready-to-use kits are commercially available that provide all the necessary reagents and protocols for antibody labeling with Sulfo-Cy5 NHS ester. lumiprobe.com These kits often include spin columns for rapid purification of the labeled antibody. researchgate.net The resulting fluorescently labeled antibodies are widely used in immunoassays and immunofluorescence imaging.
Sulfo-Cy5 NHS ester can also be used to label oligonucleotides and nucleic acids that have been modified to contain a primary amine group. vectorlabs.combiosyn.com This is typically achieved by incorporating an amine-modified nucleotide during solid-phase synthesis. The amine group can be attached to the 5' or 3' terminus, or internally within the sequence, via a linker arm. The conjugation reaction with the NHS ester is then carried out post-synthesis. biosyn.com The resulting fluorescently labeled oligonucleotides are valuable tools in various molecular biology techniques, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and fluorescence resonance energy transfer (FRET) studies. stratech.co.uknih.gov
Carboxylic Acid Activation for Amide Bond Formation (e.g., EDC/Sulfo-NHS)
In this strategy, the carboxylic acid group of Sulfo-Cy5-acid is activated to facilitate its reaction with primary amines on a target biomolecule. A common method for this activation involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. thermofisher.com
The reaction proceeds in two steps. First, EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is unstable in aqueous solutions and can be hydrolyzed. However, in the presence of Sulfo-NHS, it is converted to a more stable amine-reactive Sulfo-NHS ester. thermofisher.com This activated Sulfo-Cy5 can then be reacted with a biomolecule containing primary amines to form a stable amide bond. thermofisher.com This two-step process allows for greater control over the conjugation reaction and can improve efficiency. thermofisher.com The activation step is typically performed at a slightly acidic pH (around 6.0), while the subsequent reaction with the amine-containing biomolecule is carried out at a pH of 7.2-7.5. thermofisher.com
| Step | Reagents | pH | Outcome |
|---|---|---|---|
| 1. Activation | This compound, EDC, Sulfo-NHS | ~6.0 | Formation of amine-reactive Sulfo-Cy5-Sulfo-NHS ester. thermofisher.com |
| 2. Conjugation | Activated Sulfo-Cy5, Amine-containing biomolecule | 7.2 - 7.5 | Formation of a stable amide bond. thermofisher.com |
Click Chemistry Approaches with this compound Derivatives (e.g., Azide-Alkyne Cycloaddition)
Click chemistry provides a highly specific and efficient method for bioconjugation. Derivatives of Sulfo-Cy5 containing functional groups suitable for click chemistry, such as azides or alkynes, are available. The most common click chemistry reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
For this approach, a derivative of Sulfo-Cy5, such as Sulfo-Cy5-azide, can be reacted with a biomolecule that has been modified to contain a terminal alkyne group. axispharm.com Conversely, an alkyne-modified Sulfo-Cy5 can be reacted with an azide-modified biomolecule. This reaction is highly specific and proceeds with high efficiency under mild, aqueous conditions, making it well-suited for biological applications. axispharm.com Copper-free click chemistry reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) involving a strained cyclooctyne, can also be employed, which avoids the potential toxicity of a copper catalyst. axispharm.com These click chemistry approaches have been used for labeling a variety of biomolecules, including polymers and other complex structures for applications in drug delivery and in vivo imaging. ed.ac.uknih.gov
Considerations for Linker Design and its Influence on Bioconjugate Functionality
The linker connecting Sulfo-Cy5 to the biomolecule can significantly impact the properties and functionality of the resulting conjugate. A linker can provide spatial separation between the dye and the biomolecule, which can help to minimize steric hindrance and preserve the biological activity of the biomolecule. stratech.co.uk For instance, in antibody-drug conjugates, the choice of linker is critical for the stability and efficacy of the conjugate.
Furthermore, the linker can influence the solubility and aggregation properties of the conjugate. The inclusion of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can enhance the water solubility of the conjugate and reduce non-specific binding. axispharm.comnih.gov The length and flexibility of the linker can also be tailored to optimize the performance of the conjugate in specific applications, such as FRET-based assays where the distance between donor and acceptor fluorophores is critical. Therefore, careful consideration of the linker design is an important aspect of developing functional Sulfo-Cy5 bioconjugates.
Quantification of Labeling Efficiency in Bioconjugates
A critical step following the conjugation of this compound to a biomolecule is the quantification of the labeling efficiency. This is typically expressed as the Degree of Labeling (DOL), also referred to as the dye-to-protein ratio, which represents the average number of dye molecules covalently bound to each biomolecule. thermofisher.comabberior.rocks Accurate determination of the DOL is essential, as both under-labeling and over-labeling can compromise experimental outcomes. Under-labeling results in a weak signal and reduced sensitivity, while over-labeling can lead to fluorescence quenching due to dye aggregation and may interfere with the biological activity of the macromolecule. thermofisher.com
The most common method for determining the DOL is through absorption spectroscopy. abberior.rocks This technique relies on measuring the absorbance of the purified bioconjugate solution at two specific wavelengths:
280 nm: The wavelength at which proteins, particularly those containing tryptophan and tyrosine residues, exhibit maximum absorbance.
~650 nm: The maximum absorbance wavelength (λmax) for the Sulfo-Cy5 dye. aatbio.com
Because the Sulfo-Cy5 dye also exhibits some absorbance at 280 nm, a correction factor (CF) is required to accurately determine the protein's contribution to the absorbance at this wavelength. thermofisher.com The DOL is calculated using the Beer-Lambert law with the following formula:
DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye] jenabioscience.com
Where:
Amax is the absorbance of the conjugate at the λmax of Sulfo-Cy5 (~650 nm).
A280 is the absorbance of the conjugate at 280 nm.
εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG). thermofisher.com
εdye is the molar extinction coefficient of Sulfo-Cy5 at its λmax (a value of 250,000 to 271,000 M⁻¹cm⁻¹ is commonly used). aatbio.comlumiprobe.com
CF is the correction factor, representing the ratio of the dye's absorbance at 280 nm to its absorbance at λmax (typically between 0.03 and 0.04 for Sulfo-Cy5). aatbio.comlumiprobe.com
For accurate DOL determination, it is imperative that the bioconjugate is thoroughly purified to remove any non-conjugated, free dye. thermofisher.com This is typically achieved through methods like dialysis or gel filtration chromatography. thermofisher.com The optimal DOL for most antibodies is generally recommended to be between 2 and 10. aatbio.com
Table 1: Parameters for Calculating the Degree of Labeling (DOL) of a Sulfo-Cy5-IgG Conjugate
| Parameter | Symbol | Typical Value | Description |
| Max Absorbance of Dye | Amax | Measured | Absorbance of the conjugate at ~650 nm. |
| Absorbance at 280 nm | A280 | Measured | Absorbance of the conjugate at 280 nm. |
| Molar Extinction Coefficient of Protein (IgG) | εprotein | 210,000 M⁻¹cm⁻¹ | A constant specific to the protein being labeled. |
| Molar Extinction Coefficient of Sulfo-Cy5 | εdye | 271,000 M⁻¹cm⁻¹ lumiprobe.com | A constant specific to the fluorescent dye. |
| Correction Factor for Sulfo-Cy5 at 280 nm | CF | 0.04 lumiprobe.com | Accounts for the dye's absorbance at 280 nm. |
Strategies to Mitigate Dye Aggregation in Labeled Macromolecules
Cyanine (B1664457) dyes, including Sulfo-Cy5, have a known tendency to form non-covalent aggregates, particularly at high concentrations or when conjugated to macromolecules at a high density. researchgate.net These are often characterized as "H-aggregates," which typically exhibit a blue-shifted absorption peak and are often non-fluorescent or have severely quenched fluorescence. researchgate.net The formation of these aggregates is a significant issue in bioconjugation as it can lead to an inaccurate quantification of fluorescence and a loss of signal, thereby limiting the sensitivity of an assay. researchgate.net Several strategies can be employed to prevent or reverse dye aggregation on labeled macromolecules.
Intrinsic Dye Properties: The use of this compound itself is a primary strategy to mitigate aggregation. The negatively charged sulfonate groups significantly increase the hydrophilicity and water solubility of the dye molecule. researchgate.net This enhanced solubility helps to reduce the hydrophobic interactions between dye molecules that lead to aggregation.
Optimization of Degree of Labeling (DOL): One of the most critical factors influencing aggregation is the DOL. thermofisher.com Over-labeling a protein increases the local concentration of dye molecules on its surface, promoting intermolecular dye-dye interactions and aggregate formation. thermofisher.com Therefore, carefully controlling the conjugation reaction to achieve an optimal DOL (e.g., 2-10 for antibodies) is crucial. aatbio.com This involves adjusting the molar ratio of dye to protein in the labeling reaction. aatbio.com
Formulation with Additives: The composition of the storage and assay buffer can be modified to discourage aggregation.
Detergents: Low concentrations of non-denaturing detergents, such as Tween-20 or CHAPS, can be added. unibas.ch These amphiphilic molecules can help to solubilize hydrophobic patches on the protein or dye, preventing self-association. unibas.ch
Solubility Enhancers: Additives like a mixture of arginine and glutamate (B1630785) can dramatically increase the solubility of proteins and their conjugates, presumably by binding to charged and hydrophobic regions and preventing intermolecular association. unibas.ch
Solvent Modification: The solvent environment can directly impact dye aggregation.
Organic Solvents: In some instances, the addition of organic solvents like dimethylformamide (DMF) has been shown to destroy pre-formed H-aggregates. researchgate.net However, this approach must be used with caution as organic solvents can denature the labeled biomolecule.
Ionic Strength: Adjusting the ionic strength of the buffer by varying the salt concentration can modulate electrostatic interactions between protein-dye conjugates, which can either prevent or cause aggregation depending on the specific system. unibas.ch
Table 2: Summary of Strategies to Mitigate Sulfo-Cy5 Aggregation
| Strategy | Mechanism of Action | Key Considerations |
| Use of Sulfonated Dye | Increases hydrophilicity and electrostatic repulsion between dye molecules. | This is an intrinsic property of this compound. |
| Optimize Degree of Labeling (DOL) | Reduces the local concentration of dye on the macromolecule surface, minimizing dye-dye interactions. thermofisher.com | Requires careful control of conjugation reaction conditions (e.g., dye:protein ratio). aatbio.com |
| Addition of Detergents | Detergent molecules help to solubilize hydrophobic regions, preventing self-association. unibas.ch | The chosen detergent must be compatible with the biomolecule and downstream application. |
| Addition of Solubility Enhancers | Agents like Arginine/Glutamate can screen charges and bind to hydrophobic patches, increasing overall solubility. unibas.ch | Buffer composition must be tested for compatibility and potential interference in assays. |
| Modification of Ionic Strength | Alters electrostatic interactions within and between conjugates, which can disrupt aggregation. unibas.ch | The effect is system-dependent; both higher and lower ionic strengths may be beneficial. |
Advanced Research Applications of Sulfo Cy5 Acid in Molecular and Cellular Biology
Fluorescence Resonance Energy Transfer (FRET) Applications
FRET is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that occurs when they are in close proximity (1-10 nm). This phenomenon is highly sensitive to distance, making it an excellent tool for studying molecular interactions, conformational changes, and enzymatic activities. Sulfo-Cy5-acid, with its emission in the red to near-infrared spectrum, can function as either a donor or an acceptor in FRET pairs, depending on the chosen partner fluorophore.
Design of FRET Probes for Enzymatic Activity Monitoring
This compound has been incorporated into FRET-based probes designed to monitor the activity of various enzymes, particularly proteases and ATP-consuming enzymes. These probes typically consist of a substrate sequence that is cleaved by the target enzyme, separating a donor fluorophore from an acceptor (or quencher). Upon enzymatic cleavage, the FRET efficiency decreases, leading to a detectable change in the fluorescence emission spectrum, often an increase in donor fluorescence and a decrease in acceptor fluorescence.
For instance, this compound has been used in FRET probes for protease activity assays, where its cleavage by specific proteases results in a change in fluorescence rsc.org. In studies investigating ATP-consuming enzymes, Sulfo-Cy3 and Sulfo-Cy5 have been employed as a FRET pair in ATP analogues. These probes exhibit significant changes in fluorescence characteristics upon enzymatic hydrolysis of ATP, allowing for the continuous monitoring of enzyme activity d-nb.info. The water solubility of Sulfo-Cy5 makes it particularly suitable for such assays conducted in aqueous buffer systems d-nb.info.
Investigation of Molecular Interactions and Conformational Changes
The distance-dependent nature of FRET makes this compound useful for investigating molecular interactions and conformational dynamics within biological systems. By conjugating this compound to different biomolecules or specific sites on a single molecule, researchers can monitor changes in their proximity or orientation.
Sulfonated cyanine (B1664457) dyes like Sulfo-Cy5 are frequently used in FRET experiments involving nucleic acids due to their water solubility and reduced tendency to aggregate, which is beneficial when working with negatively charged phosphates in DNA mdpi.com. The spectral properties of Sulfo-Cy5, such as its absorption and emission maxima, allow it to be paired with other fluorophores to study conformational changes in RNA folding or protein dynamics. For example, studies have utilized Sulfo-Cy3 and Sulfo-Cy5 as a FRET pair to investigate interactions and structural changes in biomolecules, including nucleic acids mdpi.com.
Ratiometric FRET Sensor Development
Ratiometric FRET sensors offer an advantage over single-intensity measurements by providing a ratio of emission intensities from two different fluorophores (donor and acceptor). This ratio is less susceptible to fluctuations in probe concentration, excitation intensity, and photobleaching, leading to more robust and quantitative measurements.
Sulfo-Cy5 has been utilized in the development of ratiometric FRET sensors. For example, a combination of Sulfo-Cy3 and Sulfo-Cy5 has been shown to be effective for constructing ratiometric FRET sensors for monitoring ATP cleavage, demonstrating fluorescence ratio changes of up to 140-fold d-nb.info. These ratiometric approaches enhance the reliability of FRET measurements for quantitative biological analyses.
Super-Resolution Microscopy (SRM) Techniques
Super-resolution microscopy techniques aim to overcome the diffraction limit of light, enabling visualization of cellular structures at resolutions below 200 nanometers. This compound and its derivatives are valuable fluorescent labels for several SRM methods due to their photophysical properties.
Stochastic Optical Reconstruction Microscopy (STORM/dSTORM) based on Photoswitching
STORM and its variant, direct STORM (dSTORM), rely on the photoswitching of fluorophores – their ability to reversibly transition between a fluorescent "on" state and a non-fluorescent "off" state. This switching allows for the temporal separation of individual fluorophores, enabling their precise localization and the reconstruction of a super-resolved image.
Sulfo-Cy5, along with its analogue Alexa Fluor 647, is considered an ideal fluorophore for dSTORM imaging due to its excellent blinking properties, high photon counts, and good signal-to-noise ratio nih.gov. The water-soluble nature of Sulfo-Cy5 is advantageous for dSTORM, which typically requires specific buffer conditions, often including a thiol-based reducing agent and an oxygen scavenger bruker.com. Sulfo-Cy5 carboxylic acid has been used in studies involving the photoconversion of cyanine dyes for single-molecule imaging, demonstrating its potential in advanced SRM applications acs.org. The ability of Sulfo-Cy5 derivatives to photoswitch makes them suitable for stochastic super-resolution microscopy techniques like STORM and dSTORM researchgate.net.
Structured Illumination Microscopy (SIM)
Structured Illumination Microscopy (SIM) is another SRM technique that achieves enhanced resolution by illuminating the sample with patterned light (e.g., gratings). By capturing multiple images with different illumination patterns and processing them computationally, SIM reconstructs a higher-resolution image. While SIM does not strictly require photoswitchable dyes, bright and photostable fluorophores are essential for optimal performance. Sulfo-Cy5's bright fluorescence and relative photostability can contribute to improved image quality in SIM applications, although specific research detailing Sulfo-Cy5's exclusive use in SIM is less prominent compared to its role in STORM. However, general cyanine dyes are recognized for their utility in various SRM techniques, including SIM biotium.comacs.org.
Biosensor and Chemosensor Development
The unique spectral properties and chemical modifiability of this compound lend themselves to the creation of sophisticated biosensors and chemosensors for detecting a range of analytes.
Colorimetric Detection of Metal Cations (e.g., Cu2+, Fe3+)
This compound has demonstrated significant potential as a colorimetric chemosensor for specific metal cations, notably Copper(II) (Cu2+) and Iron(III) (Fe3+) ions mdpi.comresearchgate.netuminho.pt. In acetonitrile (B52724) solutions, this compound exhibits a distinct color change from blue to colorless upon the addition of these metal ions mdpi.comresearchgate.netuminho.pt. This visual transformation is indicative of a specific interaction between the dye and the metal cations, altering the electronic structure of the chromophore. Spectrophotometric titrations have confirmed the sensitivity of this compound in detecting these analytes, with preliminary studies indicating a highly sensitive response mdpi.comresearchgate.netuminho.pt. While specific quantitative detection limits (LODs) for this compound itself in these studies are not detailed in the provided snippets, the observed color changes and sensitivity highlight its utility in naked-eye detection or simple spectrophotometric assays for these biologically and environmentally relevant ions.
| Analyte | Observed Color Change (Acetonitrile) | Sensitivity Indication | Reference |
| Cu2+ | Blue to Colorless | Highly Sensitive | mdpi.comresearchgate.netuminho.pt |
| Fe3+ | Blue to Colorless | Highly Sensitive | mdpi.comresearchgate.netuminho.pt |
Analyte-Responsive Fluorescent Probes
Beyond colorimetric detection, this compound and its derivatives can function as analyte-responsive fluorescent probes, where binding to a target analyte triggers a change in fluorescence intensity, wavelength, or lifetime. For instance, research has explored its use in conjunction with quencher molecules (like QSY21) as part of Förster Resonance Energy Transfer (FRET) pairs for detecting protease activity rsc.org. In such systems, the cleavage of a substrate by a protease can alter the proximity between the Sulfo-Cy5 fluorophore and the quencher, leading to a measurable change in fluorescence emission. Furthermore, studies have investigated the chromo-fluorogenic capabilities of sulfo-cyanine dyes for anion detection, such as cyanide (CN-), where a color change and fluorescence quenching were observed mdpi.com. The inherent spectral properties of this compound, including its emission in the NIR region, make it suitable for applications requiring reduced background autofluorescence and deeper tissue penetration.
Antibody-Based Molecular Switches for Biosensing
This compound can be integrated into more complex biosensing platforms, such as antibody-based molecular switches, for continuous monitoring of biomarkers. These systems typically involve linking antibodies to a DNA scaffold. Upon binding of a target analyte to the antibody, a conformational change occurs in the DNA scaffold, which in turn modulates the fluorescence signal, often through FRET mechanisms biorxiv.orgresearchgate.netnih.gov. While specific examples detailing this compound's direct incorporation into these antibody-switch designs are not explicitly detailed in the provided search results, the general principle of using NIR fluorescent dyes like Sulfo-Cy5 for signaling in such antibody-DNA constructs is well-established in the field of continuous biosensing. Such approaches aim for rapid, sample-preparation-free detection of biomarkers like digoxigenin (B1670575) and cortisol biorxiv.orgresearchgate.netnih.gov.
Single-Molecule Fluorescence Microscopy (SMFM) and Biophysics
The bright fluorescence, photostability, and water solubility of this compound and its derivatives make them excellent candidates for advanced microscopy techniques that probe molecular behavior at the single-molecule level.
Single-Molecule Localization Microscopy (SMLM)
This compound and its sulfonated variants have been employed in single-molecule localization microscopy (SMLM) techniques. SMLM methods, such as photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM), rely on the precise localization of individual fluorescent molecules to achieve super-resolution images researchgate.netnih.gov. The photophysical properties of this compound, including its high extinction coefficient and quantum yield, contribute to the brightness of single molecules, facilitating their detection and localization researchgate.netbroadpharm.com. Furthermore, modifications to cyanine dyes, such as increased sulfonation, have been shown to improve their photostability and fluorescence lifetimes, which are critical parameters for achieving high-density single-molecule localization and reducing artifacts in SMLM nih.gov. Studies have also investigated the photoconversion of Cy5 and related dyes, which, while potentially problematic for multicolor imaging, can be harnessed for novel photoactivation strategies in single-molecule tracking and localization acs.orgacs.orgresearchgate.net.
Photophysical Properties of this compound Relevant to SMFM:
| Property | Value (Acetonitrile) | Value (Water/DMSO etc.) | Reference |
| Absorption Max (λmax) | 651 nm | 646 nm | researchgate.netbroadpharm.com |
| Emission Max (λem) | 672 nm | 665 nm | researchgate.netbroadpharm.com |
| Molar Extinction Coeff. | log ε = 4.99 | 271,000 M-1cm-1 | researchgate.netbroadpharm.com |
| Fluorescence Quantum Yield | 0.30 | 0.2 | researchgate.netbroadpharm.com |
| Stokes Shift (Δλ) | 21 nm | N/A | researchgate.net |
Single-Particle Tracking (SPT) in Live Cells
The water solubility and NIR emission of this compound are particularly advantageous for single-particle tracking (SPT) in living cells, allowing for the observation of molecular dynamics with minimal perturbation. For example, Sulfo-Cy5-labeled peptides have been used to track their movement within live cells, providing insights into intracellular localization and transport nih.gov. The dye's emission in the NIR spectrum helps to reduce cellular autofluorescence, improving signal-to-noise ratios for tracking oup.com. Furthermore, this compound and its derivatives have been utilized in studies investigating the photoconversion of cyanine dyes, which can be exploited to develop photoactivation methods for high-density SPT in living cells without the need for UV illumination or toxic additives acs.orgacs.orgresearchgate.net. The ability to label biomolecules, such as RNA, with Sulfo-Cy5 derivatives and track them within live bacteria further underscores its utility in studying dynamic biological processes at the cellular level oup.com.
Compound List:
this compound
Copper(II) cation (Cu2+)
Iron(III) cation (Fe3+)
Cyanide ion (CN-)
Digoxigenin
Cortisol
Mechanistic Insights into Sulfo Cy5 Acid Fluorescence and Quenching
Photoinduced Isomerization and Dark State Formation
Cyanine (B1664457) dyes, including Sulfo-Cy5-acid, are known to undergo photoinduced isomerization, primarily between trans and cis isomers, upon excitation. This process can lead to the formation of non-fluorescent or weakly fluorescent "dark states." The trans isomer is typically the more fluorescent form, while photoexcitation can convert it to the cis isomer, which may have different spectral properties or non-radiative decay pathways.
Research indicates that the photoinduced isomerization of cyanine dyes like Cy5 is a significant factor contributing to their blinking behavior observed in single-molecule fluorescence experiments. The trans-cis isomerization can be reversible, leading to cycles of fluorescence emission and non-emissive dark states. Studies on similar cyanine dyes have characterized this isomerization and back-isomerization using techniques like fluorescence correlation spectroscopy (FCS) acs.org. While specific data for this compound's dark state formation kinetics is less detailed, the general principles observed for Cy5 are applicable. The presence of sulfonate groups in this compound enhances its water solubility but does not fundamentally alter the photoisomerization process inherent to the cyanine chromophore.
Intramolecular and Intermolecular Quenching Mechanisms
Fluorescence quenching of this compound can occur through various mechanisms, both within a single molecule (intramolecular) and between multiple molecules (intermolecular).
Intramolecular Quenching: This can arise from processes such as photoinduced electron transfer (PET), internal conversion, or intersystem crossing, often influenced by the local environment and the specific chemical structure. For instance, certain functional groups attached to the dye or conformational changes within the molecule can lead to non-radiative decay pathways, reducing fluorescence intensity. The presence of the sulfonate groups in this compound can, in some contexts, reduce self-quenching by increasing solubility and charge repulsion, thereby minimizing dye-dye interactions apexbt.commdpi.com.
Intermolecular Quenching: This typically occurs when this compound molecules are in close proximity. Common intermolecular quenching mechanisms include:
Self-Quenching: At high concentrations, dye molecules can interact, leading to quenching of fluorescence. This can be due to excimer formation or other non-radiative energy transfer processes.
Aggregation-Caused Quenching (ACQ): As discussed further in section 6.3, the formation of aggregates, particularly H-aggregates, often leads to a significant decrease in fluorescence.
Förster Resonance Energy Transfer (FRET): If another quenching molecule (acceptor) with appropriate spectral overlap and proximity is present, energy can be transferred from this compound (donor) to the acceptor, resulting in quenching of this compound fluorescence.
Role of H-Aggregation and its Prevention in Labeled Macromolecules
Aggregation, particularly the formation of H-aggregates (where dye molecules are stacked face-to-face), is a critical factor affecting the fluorescence of this compound when conjugated to macromolecules. H-aggregates are typically non-fluorescent or weakly fluorescent, leading to a significant loss of signal. This phenomenon is often observed when cyanine dyes are covalently linked to cationic macromolecules like poly(allylamine) (PAH) researchgate.net. The positively charged polymer can promote the close packing of negatively charged or neutral dye molecules, facilitating aggregation.
The formation of H-aggregates is driven by the inhomogeneous distribution of dye molecules on the polymer chain, leading to areas of high dye concentration. These aggregates strongly restrict the utility of the dye for analytical purposes and prevent quantitative determination of labeled macromolecules researchgate.net.
Strategies to prevent H-aggregation include:
Solvent Effects: Performing the labeling process in a high content of organic solvents can disrupt the close packing of dye molecules and prevent H-aggregate formation researchgate.net.
Modification of Dye Structure: Introducing additional sulfonate groups, as in this compound, enhances water solubility and can reduce aggregation through charge repulsion between dye molecules mdpi.com. This is a key advantage of sulfo-cyanine dyes over their non-sulfonated counterparts.
Control of Labeling Degree: Optimizing the dye-to-macromolecule ratio can also mitigate aggregation.
Use of Polyanions: Interactions with polyanions can induce conformational changes in cationic macromolecules, potentially disrupting dye aggregation researchgate.net.
Photoconversion Mechanisms (e.g., Cy5 to Cy3)
A notable phenomenon observed with Cy5 and its derivatives, including this compound, is photoconversion, specifically the conversion of Cy5 to Cy3 upon photoexcitation. This process involves the loss of a two-carbon unit (C₂H₂) from the polymethine chain of the dye acs.orgdicp.ac.cnacs.orgresearchgate.netglpbio.com. The mechanism is complex, involving singlet oxygen-mediated photooxidation, followed by bond cleavage and reconstitution events.
The photoconversion typically occurs upon irradiation with a red laser (e.g., 642 nm) and results in a blueshifted fluorescent product with spectral characteristics similar to Cy3. This transformation can happen even with ambient light exposure during sample preparation acs.orgresearchgate.net. The formation of Cy3 from Cy5 has been confirmed through various spectroscopic methods, including LC-HRMS and NMR, which showed that the photoproduct's spectral and structural properties matched those of Cy3 standards acs.orgdicp.ac.cn.
This dye-to-dye transformation can lead to artifacts in multicolor imaging, as the blueshifted product may be detected in channels intended for other fluorophores. However, this photoconversion can also be exploited as a photoactivation strategy for high-density single-particle tracking acs.orgdicp.ac.cn. Similar photoconversion has also been observed for other cyanine dyes like Cy5.5 and Alexa Fluor 647 acs.orgacs.orgrsc.org. The presence of sulfonate groups in this compound does not prevent this photoconversion mechanism, though it influences solubility and aggregation behavior.
Comparative Analysis and Optimization of Sulfo Cy5 Acid Performance
Comparison with Other Cyanine (B1664457) Dyes (e.g., Cy3, Cy5.5, Cy7)
Sulfo-Cy5-acid belongs to the cyanine dye family, a class of synthetic fluorophores characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. The spectral properties of these dyes, including their absorption and emission maxima, are determined by the length of this polymethine chain. Sulfo-Cy5 is a pentamethine cyanine dye, placing it in the far-red region of the spectrum. researchgate.netvectorlabs.com
In comparison to other popular cyanine dyes, Sulfo-Cy5 occupies a specific spectral niche. Cy3, with a shorter polymethine chain, exhibits excitation and emission maxima around 550 nm and 570 nm, respectively, appearing orange to the naked eye. As the polymethine chain lengthens, the absorption and emission wavelengths shift to longer, redder wavelengths. Consequently, Cy5.5 and Cy7 are spectrally shifted further into the near-infrared (NIR) region compared to Cy5. nih.gov Cy7, for example, has excitation and emission maxima around 750 nm and 773 nm. This progression allows for multiplexing experiments where different targets can be labeled and distinguished based on their fluorescent color.
A key feature of this compound is the presence of sulfonate groups. glpbio.comaxispharm.com These groups impart high water solubility, a significant advantage over their non-sulfonated counterparts which often require organic co-solvents like DMSO or DMF for labeling reactions in aqueous buffers. glpbio.com The enhanced water solubility of sulfonated cyanines, including Sulfo-Cy5, helps to prevent dye aggregation. researchgate.netglpbio.com Dye aggregation is a common issue with cyanine dyes, particularly when labeling proteins at a high density, and it can lead to self-quenching of fluorescence and a decrease in quantum yield. researchgate.netnih.gov The negative charges of the sulfo groups reduce this aggregation tendency. researchgate.net
While extending the polymethine bridge to create dyes like Cy5.5 and Cy7 shifts the emission to the NIR region, it can also lead to lower quantum yields in aqueous environments. researchgate.net The introduction of sulfo groups can mitigate this effect by improving water solubility and preventing aggregation. researchgate.net
Interactive Data Table: Spectral Properties of Common Cyanine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features |
| Sulfo-Cy5 | ~646-648 vectorlabs.comaxispharm.combroadpharm.com | ~661-671 researchgate.netvectorlabs.comaxispharm.com | 250,000 vectorlabs.com | 0.27 (in PBS) researchgate.net | Far-red fluorescence, excellent water solubility, pH insensitive (pH 4-10). vectorlabs.comaxispharm.com |
| Cy3 | ~550 | ~570 | 150,000 | ~0.15 | Bright orange fluorescence, pH insensitive. |
| Cy5.5 | ~675 | ~694 | 250,000 | ~0.23 | Near-infrared dye, good for in vivo imaging. nih.gov |
| Cy7 | ~750 | ~773 | 250,000 | ~0.12 | Near-infrared dye, low background autofluorescence. |
Comparison with Alternative Fluorophores (e.g., Alexa Fluor dyes, ATTO dyes)
Sulfo-Cy5 is often compared with spectrally similar dyes from other commercially available series, most notably the Alexa Fluor and ATTO dyes. These alternative fluorophores were developed to improve upon the performance of traditional dyes, offering enhanced brightness and photostability. ucsd.edu
Alexa Fluor 647 is the direct spectral equivalent to Cy5 and, by extension, Sulfo-Cy5. vectorlabs.comnih.gov Both Alexa Fluor 647 and Sulfo-Cy5 have similar absorption and emission maxima. nih.gov However, studies have shown that Alexa Fluor dyes are often significantly more resistant to photobleaching than their cyanine counterparts. nih.gov Furthermore, protein conjugates made with Alexa Fluor 647 tend to be more fluorescent than those made with Cy5, especially at high degrees of labeling. nih.gov This is attributed to a reduced tendency for dye-dye aggregation and subsequent self-quenching compared to Cy5. nih.gov Like Sulfo-Cy5, the Alexa Fluor dyes are sulfonated, which contributes to their high water solubility and resistance to aggregation. bitesizebio.com
The ATTO dyes are another class of fluorophores known for their high photostability and brightness. ucsd.edu ATTO 647N and ATTO 655 are spectrally similar to Sulfo-Cy5. In localization-based super-resolution imaging, a technique that requires robust fluorophores, dyes like Alexa 647 and Atto 655 have been characterized by distinct switching behaviors. nih.gov For instance, in one study, Alexa 647 exhibited a high photon yield per switching event and a low duty cycle, which is favorable for this type of imaging. nih.gov
The primary advantages of these alternative dye series are often superior photostability and higher quantum yields, which translate to brighter and more stable signals in fluorescence microscopy applications. bitesizebio.comvectorlabs.com The development of sulfonated dyes like the Alexa Fluor series has provided researchers with robust tools that offer benefits such as superior water solubility, higher fluorescence intensity, and enhanced photostability compared to earlier generations of dyes. vectorlabs.com
Interactive Data Table: Sulfo-Cy5 vs. Alternative Far-Red Fluorophores
| Feature | Sulfo-Cy5 | Alexa Fluor 647 | ATTO 647N |
| Excitation Max (nm) | ~648 vectorlabs.com | ~650 | ~646 |
| Emission Max (nm) | ~671 vectorlabs.com | ~668 | ~664 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 250,000 vectorlabs.com | 239,000 | 150,000 |
| Quantum Yield | 0.27 researchgate.net | 0.33 | 0.65 |
| Key Advantages | High water solubility, pH insensitive, well-established. vectorlabs.comaxispharm.com | High photostability, bright conjugates, reduced aggregation. nih.govbitesizebio.com | High photostability and quantum yield. ucsd.edu |
Strategies for Enhancing Photostability and Quantum Yield
The performance of cyanine dyes like Sulfo-Cy5 can be limited by photobleaching (irreversible loss of fluorescence) and transitions to transient dark states (blinking). Several strategies have been developed to improve both photostability and quantum yield.
Chemical Modification: Increasing the number of sulfo groups on the cyanine core has been reported to have a positive effect on both quantum yield and photostability. researchgate.net This is largely attributed to a reduced tendency for dye aggregation in aqueous media, which minimizes fluorescence self-quenching. researchgate.net
Supramolecular Encapsulation: Encapsulating cyanine dyes within host molecules like cyclodextrins can significantly enhance their brightness and photostability. arxiv.org This strategy alters the local microenvironment of the dye, which can lead to an increase in its absorption and quantum yield while also protecting it from photobleaching pathways. arxiv.org
Triplet State Quenchers (TSQs): A major pathway for photobleaching involves the dye entering a long-lived, chemically reactive triplet state. nih.gov The addition of small molecules known as triplet-state quenchers to the imaging buffer can deactivate this triplet state and return the dye to its fluorescent singlet state. nih.gov Common TSQs include cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), and Trolox (a vitamin E analog). nih.govnih.gov
Intramolecular Photostabilization: A more advanced strategy involves the direct covalent conjugation of a TSQ molecule to the fluorophore itself. nih.gov Studies have shown that linking COT, NBA, or Trolox directly to Cy5 dramatically enhances its photostability, far exceeding the effect of adding the same quenchers to the surrounding solution. nih.gov This approach creates a "self-healing" fluorophore where the protective agent is always in close proximity, effectively reducing the lifetime of the damaging triplet state. nih.gov
Thiol-Containing Agents: The addition of primary thiols, such as β-mercaptoethanol (βME) or mercaptoethylamine (MEA), to the imaging buffer can enhance the photostability and influence the photoswitching behavior of cyanine dyes. nih.govresearchgate.net The mechanism involves photoinduced electron transfer from the thiol to the dye's triplet excited state, which can lead to the regeneration of the ground state dye, thus providing a photostabilizing effect. researchgate.net
Optimization for Specific Experimental Conditions (e.g., high temporal resolution, aqueous environments)
The inherent properties of this compound make it particularly well-suited for specific and demanding experimental conditions.
Aqueous Environments: The defining feature of Sulfo-Cy5 is its excellent water solubility, conferred by its sulfonate groups. glpbio.comaxispharm.comlumiprobe.com This makes it an ideal choice for labeling biological molecules like proteins and nucleic acids in their native aqueous buffers without the need for organic co-solvents, which can denature sensitive samples. glpbio.comlumiprobe.com The high solubility also minimizes non-specific binding and aggregation, leading to lower background fluorescence and improved signal-to-noise ratios in imaging experiments. researchgate.netglpbio.com Furthermore, Sulfo-Cy5 conjugates are stable across a broad pH range (pH 4 to 10), ensuring consistent performance in various biological buffers. vectorlabs.com
High Temporal Resolution Imaging: Applications such as single-molecule fluorescence microscopy and live-cell imaging require fluorophores that are both bright and photostable to allow for signal detection over extended periods of time under high-intensity illumination. Sulfo-Cy5's high molar extinction coefficient (250,000 cm⁻¹M⁻¹) ensures efficient light absorption, while its relatively good quantum yield provides a bright signal. vectorlabs.com For experiments demanding the highest photostability, the strategies outlined in section 7.3, such as the addition of TSQs or the use of covalently linked photostabilizers, can be employed to optimize the performance of Sulfo-Cy5, enabling longer observation times before photobleaching occurs. nih.govnih.gov The low autofluorescence of biological specimens in the far-red region of the spectrum, where Sulfo-Cy5 emits, is another significant advantage for sensitive detection. vectorlabs.com
Future Directions and Emerging Research Avenues
Integration with Advanced Imaging Modalities
The intrinsic photophysical characteristics of Sulfo-Cy5-acid make it an excellent candidate for advanced imaging modalities that offer unprecedented resolution and sensitivity.
One of the most significant areas of advancement is in super-resolution microscopy . Specifically, Sulfo-Cy5 has been identified as a dye of choice for Stochastic Optical Reconstruction Microscopy (STORM). lumiprobe.com This technique relies on the photoswitching of individual fluorophores between a fluorescent "on" state and a dark "on" state. In the presence of thiols, Sulfo-Cy5 exhibits a "blinking" behavior under intense laser irradiation, which is a prerequisite for STORM imaging. lumiprobe.com This allows for the localization of individual molecules with a precision that surpasses the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale.
Furthermore, Sulfo-Cy5 is being integrated into multimodal imaging approaches, combining the strengths of different imaging techniques. A notable example is the development of hybrid imaging agents for pretargeted applications that combine Positron Emission Tomography (PET) with near-infrared (NIR) fluorescence imaging. nih.gov In such constructs, Sulfo-Cy5 serves as the fluorescent reporter. These dual-modality probes allow for both the high sensitivity and deep tissue penetration of PET for in vivo imaging and the high resolution of optical imaging for ex vivo or superficial in vivo applications. nih.gov Research in this area has demonstrated the feasibility of creating Sulfo-Cy5-conjugated agents that show specific accumulation in targeted tissues, paving the way for more accurate diagnostic and therapeutic strategies. nih.gov
| Imaging Modality | Role of this compound | Key Research Finding |
| STORM | Photoswitchable fluorophore | Blinking behavior in the presence of thiols enables super-resolution imaging. lumiprobe.com |
| PET/NIRF Imaging | Near-infrared fluorescent reporter | Integration into hybrid probes allows for dual-modality in vivo and ex vivo imaging. nih.gov |
Development of Novel Biosensing Platforms
The sensitivity of the cyanine (B1664457) core of this compound to its local environment is being harnessed to develop novel biosensing platforms for the detection of various analytes.
A significant emerging application is in the creation of colorimetric chemosensors , particularly for the detection of metal cations. researchgate.netmdpi.comuminho.pt The interaction of metal ions with the cyanine moiety can lead to a distinct color change, enabling naked-eye detection. researchgate.net For instance, studies have shown that Sulfo-Cy5 carboxylic acid exhibits a highly sensitive colorimetric response, changing from blue to colorless in the presence of specific metal ions like Cu²⁺ and Fe³⁺ in acetonitrile (B52724) solution. mdpi.com This property is being explored for the development of simple and cost-effective sensors for environmental monitoring and biological applications. uminho.pt
Another active area of research is the use of Sulfo-Cy5 in Förster Resonance Energy Transfer (FRET) -based biosensors. ulab360.comnih.govresearchgate.net FRET is a distance-dependent process of non-radiative energy transfer between a donor and an acceptor fluorophore. nih.gov The sulfonated versions of Cy5, like Sulfo-Cy5, have improved fluorescence quantum yields in aqueous media compared to their non-sulfonated counterparts, making them effective FRET acceptors. ulab360.com These biosensors can be designed to detect a wide range of biological events, including protein-protein interactions, conformational changes in proteins, and the presence of specific nucleic acid sequences. nih.gov The development of FRET biosensors utilizing Sulfo-Cy5 as an acceptor paired with a suitable donor allows for real-time monitoring of cellular dynamics. researchgate.net
| Biosensing Platform | Analyte | Principle of Detection |
| Colorimetric Chemosensor | Metal cations (e.g., Cu²⁺, Fe³⁺) | Color change upon interaction of the metal ion with the cyanine dye. mdpi.com |
| FRET-based Biosensor | Proteins, Nucleic Acids | Changes in FRET efficiency between a donor and Sulfo-Cy5 acceptor upon analyte binding or conformational change. ulab360.comnih.gov |
Exploration of New Bioconjugation Chemistries
To attach this compound to biomolecules with high specificity and efficiency, researchers are continuously exploring and optimizing bioconjugation strategies.
A cornerstone of Sulfo-Cy5 bioconjugation is the use of its carboxylic acid functional group to create reactive esters, such as N-hydroxysuccinimide (NHS) esters . lumiprobe.comvectorlabs.com These activated esters readily react with primary amines on proteins and other biomolecules to form stable amide bonds. vectorlabs.com The non-activated carboxylic acid form of Sulfo-Cy5 is also used for in-situ activation with coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for peptide modification during solid-phase synthesis. vectorlabs.com
Click chemistry has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. youtube.comsemanticscholar.org Sulfo-Cy5 derivatives containing azide (B81097) or alkyne functionalities are now available, enabling their participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. axispharm.com These reactions allow for the precise attachment of Sulfo-Cy5 to biomolecules that have been modified with the complementary functional group. For example, a polypeptide-based molecular platform has been synthesized where Sulfo-Cy5 was conjugated to the platform via a click reaction. nih.gov
More recently, novel photo-click reactions are being investigated for bioconjugation. One such example is the thiol-sulfoxonium ylide photo-click reaction , which offers a rapid and highly cysteine-specific method for protein functionalization under biocompatible conditions. nih.gov While not yet widely reported specifically with Sulfo-Cy5, the principles of this and other emerging click chemistries offer exciting possibilities for future bioconjugation strategies involving this dye.
| Conjugation Chemistry | Reactive Group on Sulfo-Cy5 | Target Functional Group | Key Features |
| Amine-reactive chemistry | Carboxylic acid (activated as NHS ester) | Primary amines | Forms stable amide bonds; widely used for protein labeling. vectorlabs.com |
| Click Chemistry (CuAAC/SPAAC) | Azide or Alkyne | Alkyne or Azide | High efficiency and specificity; bioorthogonal. axispharm.com |
| Thiol-reactive chemistry | Maleimide | Thiols (cysteine) | Site-specific conjugation to cysteine residues. nih.gov |
Computational and Theoretical Modeling for Dye Design and Prediction of Behavior
Computational and theoretical modeling are becoming indispensable tools for understanding the photophysical properties of cyanine dyes and for the rational design of new derivatives with enhanced characteristics. semanticscholar.orgmdpi.com
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being employed to model the absorption and fluorescence characteristics of cyanine dyes. semanticscholar.orgmdpi.com These computational methods can provide insights into the geometry and electron density distribution in both the ground and excited states, which helps in understanding and predicting their electronic spectra. semanticscholar.org By examining different DFT functionals and basis sets, researchers can develop theoretical models that accurately calculate the absorption and fluorescence maxima of cyanine dyes. mdpi.com
Computational studies are also used to investigate the influence of structural alterations on the properties of cyanine dyes. For instance, the electrostatic density and stacking tendency of asymmetrically modified Cy5 dyes have been computationally analyzed. nih.gov Such studies help in understanding how changes in the molecular structure affect properties like aggregation and photostability, which is crucial for optimizing their performance in various applications. nih.gov This predictive power allows for the rational design of novel Sulfo-Cy5 derivatives with tailored photophysical properties, such as improved brightness, photostability, or specific environmental sensitivity for advanced imaging and sensing applications. nih.govresearchgate.net
| Modeling Technique | Property Investigated | Significance for this compound |
| DFT/TD-DFT | Absorption and fluorescence maxima | Prediction of spectral properties to guide the design of new derivatives. semanticscholar.orgmdpi.com |
| Electrostatic Density Calculations | Stacking tendency and aggregation | Understanding and minimizing dye aggregation to improve performance in biological systems. nih.gov |
Q & A
Q. How should researchers design controls to account for this compound’s pH-dependent fluorescence quenching?
- Methodological Answer : Include pH titration curves (pH 4–9) in characterization studies. For live-cell experiments, co-stain with pH-sensitive probes (e.g., SNARF-1) to correlate fluorescence intensity with intracellular pH. Pre-treat cells with ionophores (e.g., nigericin) to clamp cytoplasmic pH if needed .
Q. What guidelines ensure reproducibility in this compound-based multiplexed imaging workflows?
- Methodological Answer : Document emission filter specifications, laser powers, and exposure times. Use spectral unmixing algorithms (e.g., Zeiss Zen or ImageJ plugins) to resolve overlapping signals. Share raw data and metadata in repositories like Zenodo to facilitate replication .
Future Research Directions
Q. What gaps exist in understanding this compound’s behavior under super-resolution microscopy conditions?
Q. How can this compound be integrated with emerging techniques like spatial transcriptomics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
